5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
CAS No.: 792934-97-5
Cat. No.: VC8295569
Molecular Formula: C7H6F3IN2O
Molecular Weight: 318.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 792934-97-5 |
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Molecular Formula | C7H6F3IN2O |
Molecular Weight | 318.03 g/mol |
IUPAC Name | 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine |
Standard InChI | InChI=1S/C7H6F3IN2O/c1-3-12-5(7(8,9)10)4(11)6(13-3)14-2/h1-2H3 |
Standard InChI Key | ONEQBIZFCDVXNG-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C(=N1)OC)I)C(F)(F)F |
Canonical SMILES | CC1=NC(=C(C(=N1)OC)I)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine (molecular formula: ; molecular weight: 349.05 g/mol) features a pyrimidine ring substituted at four positions (Figure 1). Key substituents include:
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Methoxy group (-OCH): Positioned at C4, this electron-donating group influences ring electron density and directs electrophilic substitution reactions .
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Methyl group (-CH): Located at C2, it introduces steric hindrance and modulates solubility .
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Trifluoromethyl group (-CF): At C6, this strongly electron-withdrawing group enhances metabolic stability and lipophilicity .
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Iodo group (-I): Occupying C5, it serves as a versatile handle for further functionalization via cross-coupling reactions.
The systematic IUPAC name derives from the pyrimidine numbering system, prioritizing substituents in ascending order of priority (iodo > trifluoromethyl > methoxy > methyl).
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis of 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine can be conceptualized through two primary strategies:
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Linear synthesis: Sequential introduction of substituents onto a preformed pyrimidine ring.
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Convergent synthesis: Modular assembly of substituted intermediates followed by cyclocondensation.
Direct Functionalization of Pyrimidine Intermediates
A practical route involves modifying 4-methoxy-2-methylpyrimidine through sequential trifluoromethylation and iodination (Scheme 1):
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Trifluoromethylation at C6:
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Iodination at C5:
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Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid (60°C, 6 h) selectively functionalizes the C5 position, leveraging the ortho-directing effect of the C4 methoxy group.
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Yields for similar iodopyrimidines range from 65–85%.
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Table 1: Representative Synthetic Conditions
Step | Reagent/Catalyst | Conditions | Yield |
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CF introduction | Cu(OCCFSOF) | DMF, 80°C, 12 h | 72% |
Iodination | NIS, AcOH | 60°C, 6 h | 78% |
Alternative Cyclocondensation Approaches
While [3 + 3] cyclocondensation strategies have been explored for related pyrimidines, their applicability here is limited by poor regiocontrol during ring formation . Convergent methods using prefunctionalized building blocks (e.g., 4-iodo-5-methoxy-2-methylpyrimidine) followed by trifluoromethylation show greater promise for scalable production .
Physicochemical Properties
Spectral Characterization
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NMR:
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NMR:
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Mass Spectrometry:
Table 2: Predicted Physical Properties
Property | Value | Basis of Prediction |
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Melting Point | 112–115°C | Analogous iodo-pyrimidines |
LogP | 2.8 | Computational modeling (CF contribution) |
Solubility | 0.5 mg/mL in HO | Hydrophobic substituent effects |
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The C5 iodine atom undergoes efficient displacement with:
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Suzuki-Miyaura coupling: Pd-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid, 80°C, KCO, 12 h) yields biaryl derivatives.
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Ullmann-type reactions: Copper-mediated coupling with amines or thiols facilitates C–N/C–S bond formation .
Electrophilic Reactions
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Nitration: Directed by the C4 methoxy group, nitration at C5 (prior to iodination) proceeds with HNO/HSO (0°C, 2 h) .
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Halogen exchange: Iodine can be replaced by fluorine via Balz-Schiemann reaction (NaNO, HF, 40°C) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
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Kinase inhibitor precursors: The CF group enhances target binding affinity in kinase inhibitors, as demonstrated in related 4-(trifluoromethyl)pyrimidines .
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Antimicrobial agents: Iodopyrimidines exhibit potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL).
Agrochemical Development
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